molecular formula C9H12O4 B3142906 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one CAS No. 51450-38-5

2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one

Cat. No. B3142906
CAS RN: 51450-38-5
M. Wt: 184.19 g/mol
InChI Key: GAFDBZPDSHSNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one, also known as DMPD, is a heterocyclic compound that has gained attention in scientific research due to its potential in various applications. This compound has a unique chemical structure that makes it an interesting subject for synthesis and study.

Scientific Research Applications

  • Formation of 1,3-Dioxane Derivatives : Treatment of certain compounds in the presence of sulfuric acid leads to the formation of 1,3-dioxane derivatives, showcasing the chemical versatility of these compounds (Guiotto et al., 1987).

  • Prins Reaction with Arylaldehydes : In a study by Griengl and Geppert (1976), the 1,4-addition of arylaldehydes to specific dienes in the presence of sulfuric acid yielded certain pyran derivatives, indicating its role in organic synthesis (Griengl & Geppert, 1976).

  • Synthesis of 2-Amino-4H-Pyrans : Zonouzi et al. (2006) reported a one-pot synthesis method for 2-amino-4H-pyrans, demonstrating the compound's significance in the preparation of biologically active substances (Zonouzi, Kazemi, & Nezamabadi, 2006).

  • Photocycloaddition Studies : Margaretha et al. (2007) studied the regiospecific and stereospecific photocycloaddition reactions of certain derivatives, contributing to our understanding of photochemical processes (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).

  • Synthesis of Dihydropyrazines : Brook et al. (1992) focused on the synthesis and reactivity of specific dihydropyrazines, adding to the knowledge of antiaromatic compounds (Brook, Haltiwanger, & Koch, 1992).

  • Reactions with Amines : Allan and Reynolds (1971) explored the reactions of certain pyranylidene esters with amines, contributing to the field of organic chemistry and synthesis (Allan & Reynolds, 1971).

properties

IUPAC Name

2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,7-8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFDBZPDSHSNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(=O)C=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316789
Record name NSC306870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one

CAS RN

51450-38-5
Record name NSC306870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC306870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
Reactant of Route 2
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
Reactant of Route 3
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
Reactant of Route 4
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
Reactant of Route 5
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
Reactant of Route 6
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.